2,2-Dimethyl-3-phenylmorpholine;hydrochloride
Description
2,2-Dimethyl-3-phenylmorpholine hydrochloride is a morpholine-derived compound characterized by a phenyl group at the 3-position and two methyl groups at the 2-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability. Morpholine derivatives are frequently utilized in drug development due to their ability to modulate biological targets, such as acetylcholinesterase (AChE) or monoamine transporters, as seen in related compounds like lobelane analogs ().
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11(13-8-9-14-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMKDQIYBJNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCO1)C2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenylmorpholine;hydrochloride typically involves the reaction of 2,2-dimethyl-3-phenylmorpholine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenylmorpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-phenylmorpholine.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2,2-Dimethyl-3-phenylmorpholine;hydrochloride
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
Scientific Research Applications
The compound has been investigated for various applications across different fields:
Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of morpholine compounds, including 2,2-Dimethyl-3-phenylmorpholine;hydrochloride, exhibit potential as antidepressants by interacting with neurotransmitter systems in the central nervous system (CNS) .
Neuropharmacology
- The compound has shown promise in modulating neurotransmitter uptake, particularly dopamine and norepinephrine. This suggests potential use in treating conditions like depression and anxiety .
Antimicrobial Properties
- Preliminary studies have indicated that morpholine derivatives can possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Industrial Applications
- Used as a building block in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Antidepressant Effects
A study demonstrated that this compound could induce stereotypical movements in animal models similar to those produced by amphetamines, indicating its potential as a stimulant and antidepressant .
| Study Type | Findings |
|---|---|
| Animal Study | Induced stereotypical movements comparable to amphetamines at specific doses. |
| Pharmacological Assessment | Showed inhibition of apomorphine-induced hypothermia without affecting motor behavior. |
Antimicrobial Efficacy
Another investigation assessed the efficacy of various morpholine derivatives against bacterial strains:
- Results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Streptococcus pneumoniae | < 15 µg/mL |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Lobelane Analogs (Piperidine/Phenyl-Substituted Derivatives)
Lobelane analogs, such as GZ-253B and GZ-273B (), share structural similarities with 2,2-dimethyl-3-phenylmorpholine hydrochloride, featuring phenyl and methyl substituents on heterocyclic rings. These compounds inhibit vesicular monoamine transporters (VMAT), with modifications like methoxy or fluorophenyl groups enhancing potency. For example:
- GZ-253B : 2,6-bis[2-(4-methylphenyl)ethyl]piperidine hydrochloride shows moderate VMAT2 inhibition (IC₅₀ ≈ 0.5 µM).
- GZ-273B: Methoxy substitution improves selectivity but reduces metabolic stability compared to non-polar substituents.
In contrast, 2,2-dimethyl-3-phenylmorpholine’s rigid morpholine ring may confer distinct pharmacokinetic properties, such as reduced conformational flexibility and altered blood-brain barrier penetration.
Trifluoromethyl-Substituted Morpholines
Compounds like 2-ethyl-2-(trifluoromethyl)morpholine hydrochloride () and 2-(2,2,2-trifluoroethyl)morpholine hydrochloride () highlight the impact of electronegative groups:
| Compound | Molecular Formula | Molecular Weight | Key Feature | Potential Application |
|---|---|---|---|---|
| 2-ethyl-2-(trifluoromethyl)morpholine HCl | C₇H₁₃ClF₃NO | 219.63 | Trifluoromethyl enhances lipophilicity | CNS-targeted drugs |
| 2,2-Dimethyl-3-phenylmorpholine HCl | Not available | ~225–235 (est.) | Phenyl group for aromatic interactions | Enzyme/receptor modulation |
The trifluoromethyl group increases metabolic stability and membrane permeability, whereas the phenyl group in 2,2-dimethyl-3-phenylmorpholine may favor π-π stacking interactions with aromatic residues in target proteins.
Physicochemical and Analytical Data
Solubility and Stability
- Carbendazim Hydrochloride Dihydrate (): Crystal structure data (monoclinic, space group P2₁/c) reveal hydrogen-bonding networks critical for stability. Similar hydrogen-bonding patterns are expected in 2,2-dimethyl-3-phenylmorpholine hydrochloride due to the morpholine ring’s oxygen and HCl salt.
- Erlotinib Hydrochloride (): Absorption spectra (λₘₐₓ ~ 330 nm) suggest UV detection methods applicable to 2,2-dimethyl-3-phenylmorpholine for HPLC analysis, akin to bamifylline and propranolol hydrochloride ().
Biological Activity
2,2-Dimethyl-3-phenylmorpholine;hydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a morpholine ring with two methyl groups at the 2-position and a phenyl group at the 3-position. This specific substitution pattern is believed to influence its biological properties.
Synthesis : The synthesis typically involves the reaction of 2,2-dimethyl-3-phenylmorpholine with hydrochloric acid to form its hydrochloride salt, which is crucial for enhancing solubility and bioavailability in biological systems.
Antimicrobial Properties
Research indicates that 2,2-Dimethyl-3-phenylmorpholine;hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
In vitro studies have shown that 2,2-Dimethyl-3-phenylmorpholine;hydrochloride possesses antitumor activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism appears to involve apoptosis induction, as evidenced by morphological changes in treated cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.41 | Induction of apoptosis |
| HCT-116 | 9.71 | Cell cycle arrest in S phase |
The observed effects include nuclear fragmentation and chromatin condensation, indicating a dose-dependent response leading to cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential effects on neurotransmitter receptors have been noted, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
- DNA Interaction : Studies suggest that it can bind to DNA, affecting replication and transcription processes, thus contributing to its antitumor effects .
Case Studies and Research Findings
Several studies have evaluated the pharmacological potential of morpholine derivatives, including 2,2-Dimethyl-3-phenylmorpholine;hydrochloride:
- Blough et al. (2011) conducted a comprehensive evaluation of phenylmorpholine analogs for therapeutic applications, highlighting the importance of structural modifications in enhancing biological efficacy .
- A recent study demonstrated that derivatives similar to this compound exhibited broad-spectrum antitumor activity across multiple cell lines, reinforcing the need for further exploration into their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,2-dimethyl-3-phenylmorpholine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive cyclization of nitroarenes or nitroalkenes using palladium catalysts and formic acid derivatives as CO surrogates, as described in palladium-catalyzed protocols . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reducing agents. Optimization requires monitoring via TLC and GC-MS to balance reaction time and purity. For morpholine derivatives, intramolecular cyclization of precursor amines under acidic conditions is common. Confirm regioselectivity using -NMR and X-ray crystallography .
Q. How should researchers characterize the purity and structural integrity of 2,2-dimethyl-3-phenylmorpholine hydrochloride?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : - and -NMR to confirm substitution patterns and stereochemistry.
- HPLC-MS : Quantify purity (>95% typical for research-grade samples) and detect byproducts.
- X-ray Diffraction : Resolve crystal structure ambiguities, especially for stereoisomers .
- Elemental Analysis : Validate empirical formula (CHNOCl) with <0.4% deviation .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for high solubility, and aqueous buffers (pH 4–7) for biological assays. Use UV-Vis spectroscopy to determine solubility limits. For hydrophobic interactions, employ binary mixtures (e.g., ethanol/water) with phase diagrams to identify co-solvency regions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2,2-dimethyl-3-phenylmorpholine hydrochloride in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and electron-density maps. Software like Gaussian or ORCA can simulate interactions with palladium catalysts, predicting regioselectivity in cross-coupling reactions. Compare computational results with experimental values from kinetic studies .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during synthesis?
- Methodological Answer :
- Kinetic Control : Lower temperatures (0–25°C) favor faster-forming intermediates; monitor via in-situ IR.
- Thermodynamic Control : Higher temperatures (60–100°C) promote stable products; use Arrhenius plots to identify dominant pathways.
- Case Study : If competing pathways yield morpholine vs. piperidine byproducts, employ statistical design of experiments (DoE) to isolate variables like pH and catalyst loading .
Q. How do steric effects from the 2,2-dimethyl group influence the compound’s supramolecular interactions?
- Methodological Answer : Use single-crystal X-ray diffraction to analyze packing motifs. Compare Hirshfeld surfaces to quantify van der Waals interactions. Molecular dynamics simulations (e.g., GROMACS) can model steric hindrance in host-guest systems, validated by NMR titration experiments .
Q. What experimental designs are recommended for studying degradation pathways under oxidative conditions?
- Methodological Answer : Design accelerated stability tests:
- Forced Degradation : Expose to HO/UV light, then analyze via LC-MS/MS to identify oxidation byproducts.
- Kinetic Modeling : Use pseudo-first-order kinetics to estimate shelf-life.
- Mechanistic Probes : Isotope labeling () or radical traps (TEMPO) to elucidate pathways .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., NMR solvent, temperature).
- Error Analysis : Apply Grubbs’ test to identify outliers in reported melting points or values.
- Meta-Analysis : Compare crystallographic data (CCDC entries) to resolve structural ambiguities .
Q. What statistical frameworks are suitable for comparing bioactivity data of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
